molecular formula C15H13NO2 B1289604 6-Benzyloxy-1,3-dihydro-indol-2-one CAS No. 458526-08-4

6-Benzyloxy-1,3-dihydro-indol-2-one

Cat. No.: B1289604
CAS No.: 458526-08-4
M. Wt: 239.27 g/mol
InChI Key: MZWXDZCHYCAVBA-UHFFFAOYSA-N
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Description

6-Benzyloxy-1,3-dihydro-indol-2-one is a chemical compound with the molecular formula C15H13NO2 It is a derivative of indole, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyloxy-1,3-dihydro-indol-2-one typically involves the reaction of 6-hydroxyindole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the benzyloxy group at the 6-position of the indole ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The product is then purified using techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of reduced indole derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydride and alkyl halides are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide with alkyl halides.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Various substituted indole derivatives depending on the substituent introduced.

Scientific Research Applications

6-Benzyloxy-1,3-dihydro-indol-2-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and synthetic analogs.

    Biological Studies: It is employed in studies investigating the biological activity of indole derivatives, including their anti-inflammatory and anticancer properties.

    Industrial Applications: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Benzyloxy-1,3-dihydro-indol-2-one involves its interaction with various molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in neurological pathways. The benzyloxy group enhances its binding affinity and specificity towards these targets, leading to its biological effects.

Comparison with Similar Compounds

    6-Hydroxy-1,3-dihydro-indol-2-one: Lacks the benzyloxy group, making it less lipophilic and potentially less bioavailable.

    6-Methoxy-1,3-dihydro-indol-2-one: Contains a methoxy group instead of a benzyloxy group, which may alter its reactivity and biological activity.

    6-Amino-1,3-dihydro-indol-2-one:

Uniqueness: 6-Benzyloxy-1,3-dihydro-indol-2-one is unique due to the presence of the benzyloxy group, which enhances its lipophilicity and potentially its biological activity. This makes it a valuable compound in the synthesis of pharmaceuticals and other biologically active molecules.

Properties

IUPAC Name

6-phenylmethoxy-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c17-15-8-12-6-7-13(9-14(12)16-15)18-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWXDZCHYCAVBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)OCC3=CC=CC=C3)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70593777
Record name 6-(Benzyloxy)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

458526-08-4
Record name 6-(Benzyloxy)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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